molecular formula C16H13NO4S B070469 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid CAS No. 175278-50-9

3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid

Cat. No. B070469
CAS RN: 175278-50-9
M. Wt: 315.3 g/mol
InChI Key: ZEEXVYNJSAWEML-WEVVVXLNSA-N
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Description

Synthesis AnalysisThe synthesis of related acrylic acid derivatives, including those with nitrophenyl groups, typically involves multi-step chemical processes that yield compounds with specific functional groups conducive to further chemical reactions. For instance, the synthesis of nitrophenyl-acrylic acid derivatives can involve direct nitration, condensation with amines, alcohols, or phenols, and bromination of ester derivatives for antibacterial activity exploration (Kimura, Yabuuchi, & Hisaki, 1962). These processes are crucial for preparing the backbone necessary for more complex structures like "3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid."

Molecular Structure Analysis

The molecular structure of acrylic acid derivatives is extensively studied using spectroscopic and computational methods. These studies reveal detailed information on the compound's geometry, electronic structure, and potential for intermolecular interactions. For example, investigations into related compounds have utilized density functional theory (DFT) and other spectroscopic techniques to elucidate structural, optoelectronic, and thermodynamic properties, providing insights into their molecular behavior (Fonkem, Ejuh, Nya, Kamsi, & Ndjaka, 2019).

Chemical Reactions and Properties

Acrylic acid derivatives participate in various chemical reactions, such as Michael addition, which is pivotal for introducing functional groups and extending the molecular framework. The Michael addition of p-styrenesulfinate to acrylic compounds, including those containing COOH and CN groups, exemplifies the versatility of acrylic acid derivatives in synthesizing sulfonyl-propionic acids and their derivatives (Kamogawa, Kusaka, & Nanasawa, 1980). These reactions are crucial for modifying "3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid" and related compounds.

Physical Properties Analysis

The physical properties of "3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid" and similar compounds, such as solubility, melting point, and crystallinity, are determined by their molecular structure and functional groups. For instance, the mesogenic acrylate monomer synthesis and its copolymerization study reveal the influence of molecular design on liquid-crystalline behavior, indicating how structural modifications can impact physical properties (Morishima, Fujita, Ikeda, & Kamachi, 1994).

Chemical Properties Analysis

The chemical properties of acrylic acid derivatives, including reactivity, stability, and interaction with other molecules, are a focus of significant research interest. Studies on the reactivity of these compounds with titanium tetrachloride, for example, demonstrate their potential in forming oxazines and aldehydes, showcasing the diverse chemical behavior and applications of these molecules (Hirotani & Zen, 1994).

Scientific Research Applications

Optoelectronic Properties

The molecule 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, which shares structural similarities with 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid, has been studied for its optoelectronic properties. It's used in dye-sensitized solar cells (DSSC) and exhibits promising attributes as a nonlinear optical material due to its significant dipole moment, polarizability, and hyperpolarizability. These properties are crucial for applications in optoelectronics, including solar energy conversion and optical data storage (Fonkem et al., 2019).

Polymer Chemistry

Polymer chemistry utilizes derivatives of acrylic acid, similar to 3-(3-Nitro-4-(p-tolylthio)phenyl)acrylic acid, for various applications. For instance, poly(acrylic acid) and its derivatives have been employed in the formation of multilayered polyelectrolyte films. These films, through photohydrolysis, can modify their chemical composition, influencing properties like photoreactivity and thermal stability (Jensen et al., 2004). Additionally, acrylate monomers with aggregation-induced emission attributes, synthesized through reactions involving phenol and acryloyl chloride, have been used to create high molecular-weight AIE-active polymers. These have potential applications in the detection of nitro compounds, leveraging their significant fluorescence quenching capabilities (Zhou et al., 2014).

Catalysis and Environmental Applications

In catalysis and environmental science, derivatives of acrylic acid have shown utility in the hydrogenation of nitro-compounds. Rhodium catalysts supported on poly[acrylic acid]/Al2O3 composites, for example, have been effective in the chemoselective hydrogenation of aromatic nitro-compounds, converting them to amino compounds (Campos et al., 2015). Additionally, acrylate monomer derivatives have been used to create dual pH and temperature responsive polymeric sensors, which are highly sensitive to environmental changes and can be utilized for monitoring various chemical processes (Eftekhari‐Sis & Ghahramani, 2015).

properties

IUPAC Name

(E)-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-11-2-6-13(7-3-11)22-15-8-4-12(5-9-16(18)19)10-14(15)17(20)21/h2-10H,1H3,(H,18,19)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEXVYNJSAWEML-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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